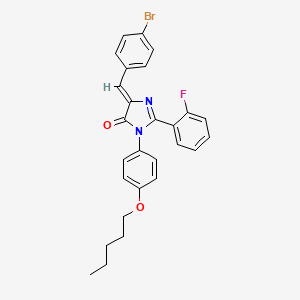
4-Fluoro-2-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, which are similar to 4-Fluoro-2-phenylpyrrolidine, involves the use of various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthetic strategies used for pyrrolidine compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Synthetic Applications in Medicinal Chemistry 4-Fluoropyrrolidine derivatives have notable applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, offering a reduction in the number of steps needed for the preparation of such derivatives. The process involves a stereospecific double fluorination, yielding intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, which are valuable for medicinal applications (Singh & Umemoto, 2011).
Conformationally Restricted Analogues for Antipsychotics 2-Phenylpyrroles, including derivatives of 4-Fluoro-2-phenylpyrrolidine, have been synthesized as conformationally restricted analogues of certain antipsychotics. This research explored their dopamine antagonistic activity, contributing to the development of new potential antipsychotic drugs (van Wijngaarden et al., 1987).
Computational Studies in Material Synthesis The use of benzylpyrrolidine and its fluorinated derivatives, including this compound, was computationally studied for directing the synthesis of aluminophosphate AlPO-5. This research demonstrates the influence of fluorinated derivatives on the effectiveness of organic templating molecules in the synthesis of microporous materials (Gómez-Hortigüela et al., 2004).
Development of PARP Inhibitors for Cancer Therapy In cancer therapy research, phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors were developed. Compounds like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide exhibited potent activity against PARP-1 enzyme, showcasing potential for treatment in cancer therapy (Penning et al., 2010).
Applications in Fluorescence Imaging Research into fluorescent indicators based on BODIPY (4-bora-3a,4a-diaza-s-indacene) involved derivatives of this compound. These compounds have been used in the design and application of fluorescent indicators for various biological and chemical phenomena, contributing significantly to fluorescence imaging techniques (Boens et al., 2012).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .
Biochemical Pathways
Fluorinated compounds can have a wide range of effects on biochemical pathways, depending on their specific structure and the nature of their interaction with biological targets .
Pharmacokinetics
Fluorinated compounds are generally known for their metabolic stability, which can enhance their bioavailability .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring is a common structure in many biologically active compounds . The fluorine atom at the 4-position of the pyrrolidine ring is thought to enhance certain biochemical effects
Cellular Effects
Some studies suggest that fluorinated pyrrolidine derivatives can have significant effects on neuronal cells . These effects may include changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Fluoro-2-phenylpyrrolidine are not well characterized. It is known that fluorinated pyrrolidine derivatives can be metabolized in the body, potentially involving various enzymes or cofactors .
Propriétés
IUPAC Name |
4-fluoro-2-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYKXCVQYRLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)
![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)




![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)



![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)


